Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
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Description
Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is an intermediate in the preparation of Argatroban . It is used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves several steps. The detection method of the (2R, 4R) -4-methyl-2-piperidine ethyl formate isomer provided by the application realizes the quantitative and qualitative analysis of the (2R, 4R) -4-methyl-2-piperidine ethyl formate and three chiral isomers thereof . The synthetic method for the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is characterized in that the 4-methyl-2-picolinic acid is used as the initial raw materials .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO2 . The InChI code is 1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve many biochemical reactions . The coagulation cascade, which is finally blocked and the formation of a clot is stopped in a direct or indirect way, assumes many reactions, which involve the activation of factors, cofactors, and enzymes .Physical and Chemical Properties Analysis
This compound is a light yellow solution . Its molecular weight is 171.24 . It is used for R&D purposes and not for medicinal, household, or other uses .Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Properties
IUPAC Name |
ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBNCHOEDJWSEU-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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